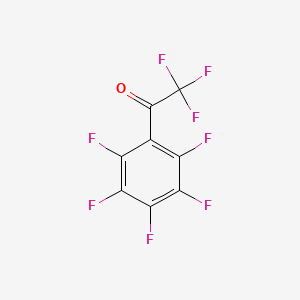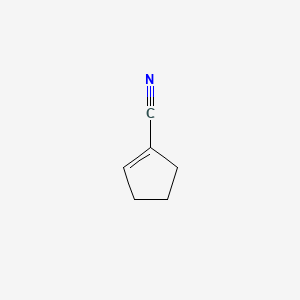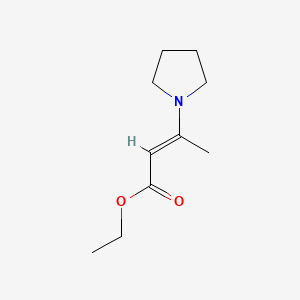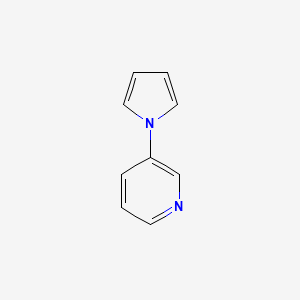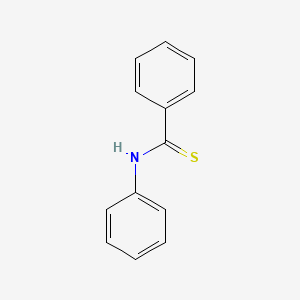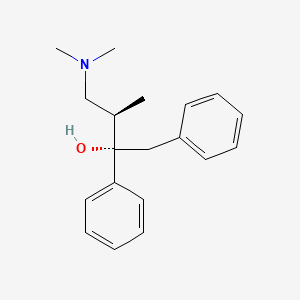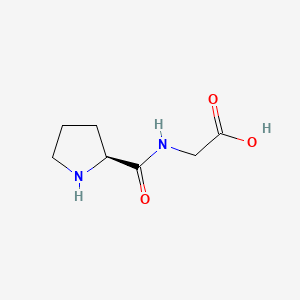
Prolylglycine
説明
Prolylglycine (also known as Pro-Gly) is a naturally occurring, non-proteinogenic amino acid found in the human body and in certain foods. It is an important component of many proteins, enzymes, and hormones, and plays a vital role in numerous biochemical and physiological processes. Prolylglycine is a metabolite of proline and glycine, and is synthesized in the body through the action of the enzyme prolylglycine synthetase.
科学的研究の応用
Neuroprotection in Alzheimer’s Disease
Prolylglycine has been studied for its neuroprotective effects in Alzheimer’s disease (AD). It’s shown to attenuate apoptosis and tau hyperphosphorylation in cellular models of AD . This suggests that Prolylglycine could be beneficial in preventing or slowing down the progression of neurodegenerative diseases by protecting neurons from damage.
Cognitive Enhancement
As a nootropic, Prolylglycine has been constructed as a dipeptide analog of piracetam, demonstrating cognition-restoring effects in animal models of AD . This application is significant for developing treatments aimed at improving memory and cognitive functions in conditions like dementia and age-related cognitive decline.
Modulation of Brain-Derived Neurotrophic Factor (BDNF)
Prolylglycine has been associated with increasing the levels of BDNF in neuronal cells . BDNF is crucial for the survival, growth, and maintenance of neurons, and its modulation is a promising target for various psychiatric and neurological disorders.
AMPA Receptor Modulation
The compound has been identified as a positive modulator of AMPA receptors . AMPA receptors are involved in fast synaptic transmission in the central nervous system, and their modulation by Prolylglycine could be beneficial for enhancing synaptic plasticity and memory formation.
Anti-Apoptotic Effects
Research indicates that Prolylglycine can reduce the number of early apoptotic cells . This anti-apoptotic effect is essential for protecting cells from programmed cell death, which is a feature of many diseases, including cancer and neurodegeneration.
Neurotrophic Activity
Prolylglycine exhibits neurotrophic properties, which likely include its ability to decrease tau phosphorylation and restore altered morphology of neuronal cells . Neurotrophic factors are vital for the health of the nervous system, and their enhancement has therapeutic potential for neurodegenerative diseases and injuries.
作用機序
Target of Action
Prolylglycine, also known as H-PRO-GLY-OH, primarily targets the brain-derived neurotrophic factor (BDNF) and modulates the activity of insulin-like growth factor-1 and AMPA receptors . These targets play a crucial role in neuronal growth, survival, and differentiation.
Mode of Action
Prolylglycine interacts with its targets by positively affecting the level of BDNF and modulating the activity of insulin-like growth factor-1 and AMPA receptors . This interaction results in mnemotropic and neuroprotective properties .
Biochemical Pathways
The biochemical pathways affected by Prolylglycine involve the modulation of activity of insulin-like growth factor-1 and AMPA receptors . The downstream effects include increased levels of BDNF in neuronal cells , which can lead to enhanced neuronal growth and survival.
Pharmacokinetics
The pharmacokinetics of Prolylglycine and its metabolites have been studied in rat blood plasma after single intravenous and intragastric administration . The parent drug undergoes intensive biotransformation; its metabolite cyclo-L-prolylglycine persists in the circulation more than twice as long as Prolylglycine and its plasma concentrations were higher by 50-70 times than the concentrations of the parent compound .
Result of Action
The molecular and cellular effects of Prolylglycine’s action include its positive effect on the level of BDNF and modulation of activity of insulin-like growth factor-1 and AMPA receptors . This leads to mnemotropic and neuroprotective properties . At the same time, Prolylglycine reduced the number of the early apoptotic cells .
特性
IUPAC Name |
2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O3/c10-6(11)4-9-7(12)5-2-1-3-8-5/h5,8H,1-4H2,(H,9,12)(H,10,11)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNKSNIBMTUYWSH-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301317124 | |
| Record name | L-Prolylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301317124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Prolylglycine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011178 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
L-Prolylglycine | |
CAS RN |
2578-57-6 | |
| Record name | L-Prolylglycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2578-57-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Prolylglycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002578576 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Prolylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301317124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PROLYLGLYCINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42521I3FYC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Prolylglycine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011178 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




